molecular formula C7H11NO B1426914 1-(Oxolan-2-yl)prop-2-yn-1-amine CAS No. 1495393-47-9

1-(Oxolan-2-yl)prop-2-yn-1-amine

Cat. No.: B1426914
CAS No.: 1495393-47-9
M. Wt: 125.17 g/mol
InChI Key: GLIYPZPVBJJGAP-UHFFFAOYSA-N
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Description

“1-(Oxolan-2-yl)prop-2-yn-1-amine” is a chemical compound with the molecular formula C7H11NO . It is also known as N-(tetrahydro-2-furanylmethyl)-2-propyn-1-amine . The compound is stored at room temperature and it is available in liquid form .


Synthesis Analysis

The synthesis of propargylamines, a class of compounds to which “this compound” belongs, has been extensively studied . A green approach to synthesize such compounds is very relevant. This review aims to describe the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H11NO/c1-2-7(8)6-3-4-9-5-6;/h1,6-7H,3-5,8H2 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The mechanism of the reaction involving “this compound” disclosed that both the starting material and the product act as photosensitizers, and 1 O 2 and O 2 ˙ − are generated through energy transfer and a single electron transfer pathway and play an important role in the reaction .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 139.2 . It is stored at room temperature and is available in liquid form .

Scientific Research Applications

  • Novel Synthesis Methods : A study by Merkul and Müller (2006) demonstrated a novel three-component synthesis of 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones, starting from propargyl amine, including 1-(Oxolan-2-yl)prop-2-yn-1-amine. This process involved an amidation-coupling-cycloisomerization sequence, indicating the compound's utility in creating complex organic structures (Merkul & Müller, 2006).

  • Antibacterial Activity : Keivanloo et al. (2020) reported the synthesis of 1,3-oxazole-quinoxaline amine hybrids using this compound. These compounds exhibited significant antibacterial properties and were assessed through molecular docking studies, suggesting their potential in developing new antibacterial agents (Keivanloo et al., 2020).

  • Gene Delivery Agents : Zhang et al. (2012) utilized this compound in the synthesis of polyesters with pendant amine groups for gene delivery and cell penetration applications. Their research highlights the compound's potential in biomedical applications, particularly in gene therapy (Zhang et al., 2012).

  • Synthesis of Oxolan-2-one Derivatives : Ghochikyan et al. (2019) explored the use of this compound in the synthesis of novel oxolan-2-one derivatives. Their study provides insights into the versatility of this compound in organic synthesis, particularly in creating structurally diverse molecules (Ghochikyan et al., 2019).

  • Functionalized Benzimidazoimidazoles Synthesis : Veltri et al. (2018) reported on the use of this compound in the synthesis of functionalized benzimidazoimidazoles. Their method involved oxidative aminocarbonylation, highlighting the compound's role in facilitating complex chemical transformations (Veltri et al., 2018).

Safety and Hazards

The compound is classified as Acute Tox. 2 Dermal, Acute Tox. 4 Oral, Eye Dam. 1, Flam. Liq. 2, and Skin Corr. 1B . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .

Future Directions

The future directions of research on “1-(Oxolan-2-yl)prop-2-yn-1-amine” and similar compounds could involve further exploration of their pharmaceutical and biological properties, particularly their potential use in treating neurodegenerative disorders and other diseases . Additionally, the development of green and solvent-free synthetic approaches could also be a focus of future research .

Biochemical Analysis

Biochemical Properties

1-(Oxolan-2-yl)prop-2-yn-1-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoamine oxidase, which is involved in the breakdown of neurotransmitters. The interaction between this compound and monoamine oxidase can lead to the inhibition of the enzyme’s activity, thereby affecting neurotransmitter levels in the brain. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in neurotransmission. By inhibiting monoamine oxidase, this compound can alter the levels of neurotransmitters such as dopamine and serotonin, which are crucial for cell communication in the nervous system. This compound may also affect gene expression and cellular metabolism, leading to changes in cell function and behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function. At high doses, this compound can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, which are catalyzed by enzymes such as cytochrome P450. These metabolic pathways influence the compound’s bioavailability and its effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing cellular processes such as neurotransmission and metabolism .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the mitochondria, for example, can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .

Properties

IUPAC Name

1-(oxolan-2-yl)prop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-2-6(8)7-4-3-5-9-7/h1,6-7H,3-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIYPZPVBJJGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1CCCO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1495393-47-9
Record name 1-(oxolan-2-yl)prop-2-yn-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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